molecular formula C10H10O5 B8759168 Benzeneacetic acid, 2,4-dihydroxy-alpha-oxo-, ethyl ester CAS No. 57764-54-2

Benzeneacetic acid, 2,4-dihydroxy-alpha-oxo-, ethyl ester

Cat. No. B8759168
CAS RN: 57764-54-2
M. Wt: 210.18 g/mol
InChI Key: XVSYIVUDNMSUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetic acid, 2,4-dihydroxy-alpha-oxo-, ethyl ester is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
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properties

CAS RN

57764-54-2

Product Name

Benzeneacetic acid, 2,4-dihydroxy-alpha-oxo-, ethyl ester

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate

InChI

InChI=1S/C10H10O5/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5,11-12H,2H2,1H3

InChI Key

XVSYIVUDNMSUGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of resorcinol (5.0 g, 45.4 mmol, 1 eq) in diethyl ether (30 mL) was added 3M EtMgBr (18.5 mL, 50.0 mmol, 1.1 eq)) dropwise under argon. The reaction mixture was stirred at rt for 20 min. The ether was removed under vacuum and anhydrous toluene (80 mL) was added. A solution of oxalyl chloride (4.36 mL, 50 mmol, 1.1 eq) in toluene (20 mL) was added to the mixture dropwise under argon. The reaction mixture was stirred at rt for 15 h. Anhydrous ethanol (40 mL) was added to the mixture and the reaction mixture was stirred at rt for 1 h. Most of the solvent was evaporated and then EtOAc (60 mL) and water (40 mL) were added to the mixture. The layer was separated and the organic layer was washed with water (2×40 mL), dried over Na2SO4, filtrated, and concentrated under reduced pressure. The residue was purified by column chromatography eluted with 20% EtOAc/hexane then 50% EtOAc/hexane solution to afford white solid (5.88 g, 62%) as product. 1H-NMR (CD3CN): δ 7.62(d, J=9.0 Hz, 1H), 6.50 (dd, J=2.3, 9.0 Hz, 1H), 6.41 (d, J=2.3 Hz, 1H), 4.44 (q, 2H), 1.40 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
62%

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